3-Methoxy-3'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a biphenyl derivative where a methoxy group is attached to one phenyl ring and a methyl group to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Methoxy-3’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Methoxy-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism by which 3-Methoxy-3’-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-3’-nitro-1,1’-biphenyl
- 3-Methoxy-4’-methyl-1,1’-biphenyl-2-carbonitrile
- 3-Chloro-3’-methyl-1,1’-biphenyl
Uniqueness
3-Methoxy-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl scaffold. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other biphenyl derivatives .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methoxy-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H14O/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15-2/h3-10H,1-2H3 |
InChI Key |
NRGRNDDCMMAYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.